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Executive Summary
PF-06305591 dihydrate is a potent and highly selective small molecule inhibitor of the voltage-

gated sodium channel NaV1.8.[1] Developed by Pfizer, it has been investigated for its potential

as a non-opioid analgesic for the treatment of pain.[2] Its preclinical profile is characterized by

high potency, significant selectivity over other sodium channel subtypes, and a favorable in

vitro absorption, distribution, metabolism, and excretion (ADME) and safety profile. This

document provides a comprehensive overview of the available preclinical data on PF-
06305591 dihydrate, including its mechanism of action, pharmacological properties, and key in

vitro and in vivo findings.

Mechanism of Action: Selective Blockade of NaV1.8
PF-06305591 exerts its pharmacological effect by selectively blocking the NaV1.8 sodium

channel.[1] NaV1.8 is predominantly expressed in the peripheral nervous system, specifically in

nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG).[3][4] This channel plays a

crucial role in the generation and propagation of action potentials in response to noxious

stimuli. By inhibiting NaV1.8, PF-06305591 reduces the excitability of these sensory neurons,

thereby dampening the transmission of pain signals to the central nervous system.[5]

The signaling pathway can be visualized as follows:
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Mechanism of Action of PF-06305591
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Figure 1: Mechanism of PF-06305591 Action

Pharmacological Profile
Potency and Selectivity
PF-06305591 is a highly potent inhibitor of the human NaV1.8 channel. The primary measure

of its potency is the half-maximal inhibitory concentration (IC50).

Target IC50 (nM)

Human NaV1.8 15[1]
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The selectivity of PF-06305591 for NaV1.8 over other sodium channel subtypes is a key

feature of its preclinical profile, suggesting a reduced risk of off-target effects commonly

associated with non-selective sodium channel blockers. While specific IC50 values for other

subtypes are not publicly available, it is reported to have high selectivity.

In Vitro ADME Profile
PF-06305591 has been described as having an excellent in vitro ADME profile, with key

characteristics summarized below.

Parameter Description Reference

Permeability High passive permeability [1][6]

Metabolic Stability High in vitro metabolic stability [1][6]

hERG Activity Favorable profile [1][6]

In Vivo Profile
Preclinical in vivo studies have demonstrated the potential of PF-06305591 as an analgesic

agent.

Parameter Finding Species Reference

Bioavailability
Good oral

bioavailability
Rat [1]

Efficacy

Effective in preclinical

models of neuropathic

and inflammatory pain

Rodent [7]

Experimental Protocols
Detailed experimental protocols for the specific studies on PF-06305591 are proprietary.

However, the following sections describe standard methodologies for the key assays used to

characterize such a compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.medchemexpress.com/PF-06305591.html
https://www.targetmol.com/compound/pf-06305591
https://www.medchemexpress.com/PF-06305591.html
https://www.targetmol.com/compound/pf-06305591
https://www.medchemexpress.com/PF-06305591.html
https://www.targetmol.com/compound/pf-06305591
https://www.medchemexpress.com/PF-06305591.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4468395/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8118192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electrophysiology for NaV1.8 Potency and Selectivity
Objective: To determine the potency and selectivity of PF-06305591 on voltage-gated sodium

channels.

Methodology: Whole-cell patch-clamp electrophysiology is the gold standard for this

assessment.
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Figure 2: Electrophysiology Workflow

Protocol Steps:

Cell Preparation: Mammalian cells (e.g., HEK293) are stably transfected to express the

human NaV1.8 channel.

Recording: Whole-cell voltage-clamp recordings are performed. A glass micropipette forms a

gigaseal with the cell membrane, and the membrane patch is then ruptured to gain electrical

access to the cell's interior.

Voltage Protocol: A specific voltage protocol is applied to elicit NaV1.8 currents. This typically

involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a

potential that activates the channels (e.g., 0 mV).

Compound Application: PF-06305591 is applied at various concentrations through a

perfusion system.

Data Analysis: The inhibition of the NaV1.8 current by PF-06305591 is measured. The IC50

value is calculated by fitting the concentration-response data to the Hill equation.

Selectivity: The same protocol is repeated for other NaV subtypes (e.g., NaV1.1, 1.2, 1.5,

1.7) to determine the selectivity profile.

In Vitro ADME Assays
Objective: To assess the passive permeability of PF-06305591.

Methodology:
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PAMPA Workflow
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Figure 3: PAMPA Experimental Workflow

Protocol Steps:

A filter plate is coated with a lipid solution to form an artificial membrane.

The wells of a donor plate are filled with a buffered solution of PF-06305591.

The filter plate is placed on top of an acceptor plate containing buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b8118192?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8118192?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The "sandwich" is incubated, allowing the compound to diffuse from the donor to the

acceptor compartment.

The concentrations in both compartments are measured by LC-MS/MS to determine the

permeability coefficient.

Objective: To evaluate the metabolic stability of PF-06305591 in liver microsomes.

Methodology:

Protocol Steps:

PF-06305591 is incubated with liver microsomes (human or rat) in the presence of NADPH

(a cofactor for metabolic enzymes).

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

The reaction is quenched with a solvent like acetonitrile.

The remaining concentration of PF-06305591 is quantified by LC-MS/MS.

The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic

clearance.

Objective: To assess the potential for PF-06305591 to inhibit the hERG potassium channel, a

key indicator of cardiotoxicity risk.

Methodology: This is typically performed using automated patch-clamp systems.

Protocol Steps:

Cells stably expressing the hERG channel are used.

A specific voltage protocol is applied to elicit hERG currents.

PF-06305591 is applied at a range of concentrations.

The inhibition of the hERG current is measured, and an IC50 value is determined.
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In Vivo Efficacy Models
Objective: To evaluate the analgesic efficacy of PF-06305591 in animal models of pain.

Methodology: Common models include those for neuropathic and inflammatory pain.

Neuropathic Pain Model (e.g., Chronic Constriction Injury - CCI):

A peripheral nerve injury is surgically induced in rodents.

Animals develop signs of neuropathic pain, such as mechanical allodynia (pain in response

to a non-painful stimulus).

PF-06305591 is administered (e.g., orally).

Pain behavior is assessed using methods like the von Frey test, which measures the paw

withdrawal threshold to a mechanical stimulus.

Inflammatory Pain Model (e.g., Complete Freund's Adjuvant - CFA):

CFA is injected into the paw of a rodent, inducing a localized inflammation and hyperalgesia

(increased sensitivity to pain).

PF-06305591 is administered.

Pain sensitivity is measured, for example, using the Hargreaves test, which assesses the

latency of paw withdrawal from a thermal stimulus.

Conclusion
The preclinical profile of PF-06305591 dihydrate demonstrates its potential as a potent and

selective NaV1.8 inhibitor. Its favorable in vitro ADME and safety characteristics, coupled with

efficacy in preclinical pain models, have supported its investigation as a novel non-opioid

analgesic. The high selectivity for NaV1.8 is a promising feature for minimizing off-target effects

and improving the therapeutic window compared to non-selective sodium channel blockers.

Further clinical development will be necessary to fully elucidate its therapeutic potential in

humans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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